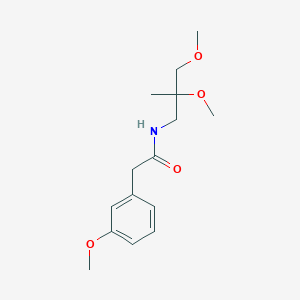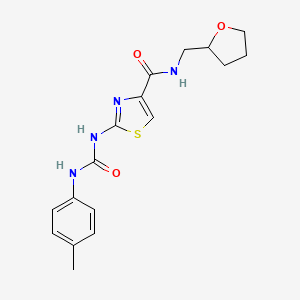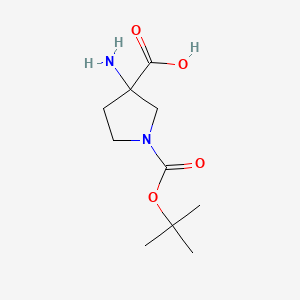
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a crucial role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic effects.
Wirkmechanismus
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide selectively inhibits FAAH, leading to increased levels of anandamide in the brain. Anandamide binds to and activates the cannabinoid receptors CB1 and CB2, which are involved in pain regulation, mood, and appetite. By increasing the levels of anandamide, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide may have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on anandamide levels, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has been shown to increase levels of other endocannabinoids, including 2-arachidonoylglycerol (2-AG) and N-arachidonoyl dopamine (NADA). N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has also been shown to decrease levels of prostaglandins, which are involved in inflammation and pain. These biochemical effects may contribute to the therapeutic effects of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide is its selectivity for FAAH, which reduces the potential for off-target effects. Additionally, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has been shown to have a favorable safety profile in preclinical studies. However, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has a short half-life and may require frequent dosing in order to maintain therapeutic effects. Furthermore, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Zukünftige Richtungen
Future research on N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide may focus on its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain. Additionally, further studies may investigate the optimal dosing and administration of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide, as well as its long-term safety and efficacy in humans. Furthermore, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide may be used as a tool compound to investigate the role of anandamide and other endocannabinoids in various physiological and pathological processes.
Synthesemethoden
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide involves the condensation of 2-methyl-2-butene-1-ol with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)-2-methylbutanal. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride, followed by acetylation with acetic anhydride to form N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain. In preclinical studies, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has been shown to reduce anxiety-like behavior in rodents and increase social interaction in mice. Additionally, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has been shown to have analgesic effects in animal models of chronic pain.
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(20-4,11-18-2)10-16-14(17)9-12-6-5-7-13(8-12)19-3/h5-8H,9-11H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDOMMTQJRNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC(=CC=C1)OC)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2621436.png)







![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/no-structure.png)


![2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride](/img/structure/B2621455.png)